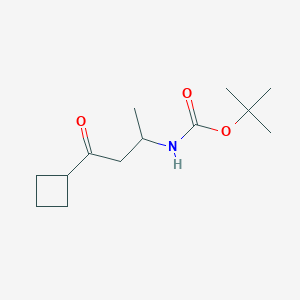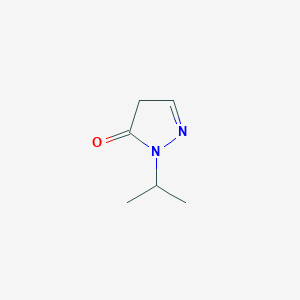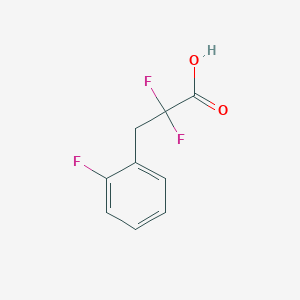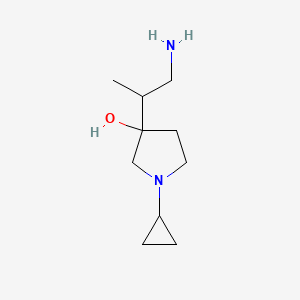![molecular formula C10H16O3 B13163472 Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a cyclohexane ring and an oxirane ring, with a methyl ester functional group attached to the cyclohexane ring. The presence of the isopropyl group adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the spiro compound. The reaction typically requires a photochemical reactor and a suitable light source to initiate the cycloaddition process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and light intensity, are carefully controlled to optimize the yield and purity of the product. Additionally, the use of catalysts and solvents can further enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and other heterocyclic structures. Its unique spiro configuration makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: The compound can be used as a probe to investigate biological pathways and enzyme activities. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine: Potential applications in drug discovery and development, particularly in designing molecules with specific biological activities. Its spiro structure may contribute to the stability and bioavailability of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The spiro structure may also influence the compound’s binding affinity and selectivity towards specific enzymes or receptors, thereby modulating their activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: shares similarities with other spiro compounds such as spiro[cyclohexane-1,2’-oxirane] and spiro[cyclopentane-1,2’-oxirane].
Spiro[cyclohexane-1,2’-oxirane]: Similar spiro structure but lacks the ester functional group.
Spiro[cyclopentane-1,2’-oxirane]: Similar spiro structure but with a different ring size and no ester group.
Uniqueness
The uniqueness of this compound lies in its combination of a spiro structure with an ester functional group and an isopropyl substituent. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl 2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-7(2)10(8(11)12-3)9(13-10)5-4-6-9/h7H,4-6H2,1-3H3 |
Clé InChI |
HRJGQZJDALXTNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C2(O1)CCC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
![[(2R,4R)-4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanol](/img/structure/B13163432.png)






